REACTION_SMILES
|
[Br:1][c:2]1[n:3][cH:4][cH:5][cH:6][c:7]1[OH:8].[OH:9][B:10]([OH:11])[c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1.[Pd:18]>>[c:2]1(-[c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[n:3][cH:4][cH:5][cH:6][c:7]1[OH:8]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Oc1cccnc1Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OB(O)c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Pd]
|
Name
|
|
Type
|
product
|
Smiles
|
Oc1cccnc1-c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |